5-(Trifluoromethyl)pyrazine-2,3-dicarbonitrile
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Overview
Description
5-(Trifluoromethyl)pyrazine-2,3-dicarbonitrile is a nitrogen-containing heterocyclic compound characterized by the presence of a trifluoromethyl group and two cyano groups attached to a pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)pyrazine-2,3-dicarbonitrile typically involves the reaction of alkyl isocyanides with aryl or alkyl carbonyl chlorides, followed by the addition of diaminomaleonitrile . This one-pot reaction is carried out under controlled conditions to ensure the formation of the desired product in good to moderate yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to obtain the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)pyrazine-2,3-dicarbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano groups in the compound are susceptible to nucleophilic attack, leading to the formation of substituted derivatives.
Oxidation and Reduction: The pyrazine ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols, typically under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted pyrazine derivatives, which can exhibit different chemical and biological properties .
Scientific Research Applications
5-(Trifluoromethyl)pyrazine-2,3-dicarbonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)pyrazine-2,3-dicarbonitrile involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles: These compounds share a similar pyrazine core but differ in the substituents attached to the ring.
2,3-Pyrazinedicarbonitrile: This compound lacks the trifluoromethyl group, resulting in different chemical properties.
Uniqueness
5-(Trifluoromethyl)pyrazine-2,3-dicarbonitrile is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects. This makes it a valuable compound for the development of new materials and pharmaceuticals with specific properties .
Properties
Molecular Formula |
C7HF3N4 |
---|---|
Molecular Weight |
198.10 g/mol |
IUPAC Name |
5-(trifluoromethyl)pyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C7HF3N4/c8-7(9,10)6-3-13-4(1-11)5(2-12)14-6/h3H |
InChI Key |
NHAWXXDVCKKLID-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C(=N1)C#N)C#N)C(F)(F)F |
Origin of Product |
United States |
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